molecular formula C18H22N2O5S B2994470 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1396848-83-1

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2994470
CAS No.: 1396848-83-1
M. Wt: 378.44
InChI Key: IZJAPYVRECFXLF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetically designed benzamide derivative intended for research and development purposes. This compound incorporates key structural motifs associated with bioactive molecules, including a furan ring and a pyrrolidin-1-ylsulfonyl group. The benzamide core is a privileged scaffold in medicinal chemistry, frequently found in compounds that modulate various enzyme families, including kinases. Specifically, the pyrrolidin-1-ylsulfonyl moiety is a feature present in known high-affinity receptor antagonists and other biologically active molecules . Similarly, furan heterocycles are common in natural products and synthetic compounds with a broad spectrum of activities . This combination of features makes this benzamide derivative a valuable chemical tool for researchers investigating new chemical entities in areas such as enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. It is also suitable for use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-18(22,16-5-4-12-25-16)13-19-17(21)14-6-8-15(9-7-14)26(23,24)20-10-2-3-11-20/h4-9,12,22H,2-3,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJAPYVRECFXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews recent findings on its biological activity, including data tables, case studies, and detailed research outcomes.

Chemical Structure and Properties

The compound features a furan ring, a hydroxyl group, and a sulfonamide moiety attached to a benzamide structure. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_2O_4S, and its structure can be represented as follows:

N 2 furan 2 yl 2 hydroxypropyl 4 pyrrolidin 1 ylsulfonyl benzamide\text{N 2 furan 2 yl 2 hydroxypropyl 4 pyrrolidin 1 ylsulfonyl benzamide}

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole-based compounds, including derivatives similar to this compound. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus3.12 μg/mL
Compound BEscherichia coli12.5 μg/mL
This compoundTBDTBD

Studies indicate that modifications in the structure significantly influence antibacterial potency. Compounds with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibacterial agents based on this scaffold .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives with similar functional groups exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15Study A
A549 (lung cancer)20Study B
HeLa (cervical cancer)10Study C

These findings suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may act by:

  • Inhibiting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interfering with Signal Transduction : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated an MIC comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed significant reductions in cell viability at concentrations above 10 µM, suggesting that further development could lead to effective chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Benzamide Motifs

a. Example 53 (Patent Compound)

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .
  • Key Differences :
    • Replaces the furan-pyrrolidine sulfonyl group with a fluorinated chromen-pyrazolopyrimidine system.
    • Contains an isopropyl benzamide substituent instead of a hydroxypropyl chain.
  • Properties : Melting point (MP) = 175–178°C; molecular weight = 589.1 g/mol. The fluorinated aromatic systems may enhance lipophilicity compared to the target compound’s furan-pyrrolidine motif .

b. CGP20712A

  • Structure: 2-hydroxy-5-(2-[{2-hydroxy-3-(4-[1-methyl-4-trifluoromethyl-2-imidazolyl]phenoxy)propyl}amino]ethoxy)benzamide .
  • Key Differences: Incorporates a trifluoromethylimidazolyl phenoxy group instead of furan. Lacks a pyrrolidine sulfonyl substituent.
  • Pharmacology : A β1-adrenergic receptor antagonist. The bulkier substituents may reduce solubility but improve receptor selectivity compared to the target compound .

c. L742791

  • Structure: (S)-N-(4-[2-{(3-[4-hydroxyphenoxy]-2-hydroxypropyl)amino}ethyl]phenyl)-4-iodobenzenesulfonamide .
  • Key Differences: Replaces pyrrolidine sulfonyl with an iodobenzenesulfonamide group. Contains a 4-hydroxyphenoxy chain instead of furan.
Physicochemical and Pharmacological Comparisons
Parameter Target Compound Example 53 CGP20712A L742791
Molecular Weight (g/mol) ~450 (estimated) 589.1 ~600 (estimated) ~650 (estimated)
Key Substituents Furan, pyrrolidine sulfonyl Fluorinated chromen Trifluoromethylimidazole Iodobenzenesulfonamide
Solubility Moderate (hydroxypropyl) Low (fluorinated) Low Very low
Pharmacological Target GPCR (hypothesized) Undisclosed β1-adrenergic Undisclosed

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